

# Phase 1 Clinical Trial of Tbaj-587: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tbaj-587 |           |
| Cat. No.:            | B611182  | Get Quote |

#### For Immediate Release

This whitepaper provides an in-depth analysis of the Phase 1 clinical trial results for **Tbaj-587**, a novel diarylquinoline antimicrobial agent in development for the treatment of tuberculosis (TB). The information presented is intended for researchers, scientists, and drug development professionals, offering a technical guide to the foundational clinical data, experimental protocols, and mechanism of action of this promising therapeutic candidate.

# **Executive Summary**

The completed Phase 1 clinical trial (NCT04890535) of **Tbaj-587**, sponsored by the TB Alliance in collaboration with the European Regimen Accelerator for Tuberculosis (ERA4TB), has demonstrated a favorable safety and tolerability profile in healthy adult volunteers.[1] The study, a two-part, partially blinded, placebo-controlled trial, assessed single ascending doses (SAD), the effect of food, and multiple ascending doses (MAD). Key findings indicate that **Tbaj-587** is generally safe and well-tolerated with no identified safety signals.[2] Pharmacokinetic analyses revealed a long terminal half-life of approximately 16 weeks and a notable food effect, with a high-fat meal increasing exposure by two to three times.[2] These results support the continued development of **Tbaj-587** as a potential component of future, improved treatment regimens for tuberculosis.

# **Introduction to Tbaj-587**



**Tbaj-587** is a next-generation diarylquinoline, a class of drugs that has shown significant promise in the fight against Mycobacterium tuberculosis. It shares its mechanism of action with bedaquiline, the first diarylquinoline approved for TB treatment, by directly inhibiting the mycobacterial ATP synthase.[3][4][5] This enzyme is crucial for the energy metabolism of the bacterium. Preclinical studies have suggested that **Tbaj-587** possesses more potent activity against M. tuberculosis and may have an improved safety and pharmacokinetic profile compared to bedaquiline.[3]

#### **Mechanism of Action**

**Tbaj-587** targets the F-ATP synthase in Mycobacterium tuberculosis, a critical enzyme in the bacterial energy production pathway. By inhibiting this enzyme, **Tbaj-587** disrupts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to bacterial cell death.[4][5]



Click to download full resolution via product page

Mechanism of Action of Tbaj-587.



# Phase 1 Clinical Trial (NCT04890535) Design and Methodology

The first-in-human study of **Tbaj-587** was a randomized, placebo-controlled trial conducted in healthy adult volunteers in the Netherlands.[6][7] The trial was designed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral doses of **Tbaj-587**.[8][9]

# **Study Design**

The trial consisted of two parts:

- Part 1: Single Ascending Dose (SAD) and Food Effect (FE): This part enrolled 92 healthy participants across six fasting SAD cohorts and one fed FE cohort.[2]
- Part 2: Multiple Ascending Dose (MAD): This part consisted of three fed MAD cohorts.[2]



Click to download full resolution via product page

Tbaj-587 Phase 1 Clinical Trial Workflow.

## **Key Experimental Protocols**

 Inclusion and Exclusion Criteria: Key inclusion criteria included healthy adult males and nonchildbearing potential females aged 18-64 with a BMI between 18.5 and 32.0 kg/m<sup>2</sup>.[10]



Exclusion criteria included pregnancy, lactation, positive drug/alcohol screens, and certain laboratory abnormalities.[10]

- Pharmacokinetic Sampling and Analysis: Serial blood samples were collected to assess the pharmacokinetic profiles of Tbaj-587 and its metabolites.[10] Population PK models were developed based on the data from the first-in-human study.[2]
- Safety and Tolerability Assessments: Safety was monitored through physical examinations, vital signs, electrocardiograms (ECGs), Holter monitoring, and clinical laboratory tests.[10]

#### **Phase 1 Clinical Trial Results**

The Phase 1 study of **Tbaj-587** has been successfully completed, providing crucial data on its safety and pharmacokinetic profile.[1]

## Safety and Tolerability

**Tbaj-587** was found to be generally safe and well-tolerated among healthy participants, with no safety signals identified.[2] The majority of adverse events reported were mild, and all resolved without intervention. No severe or serious adverse events were observed during the trial.[2]

Table 1: Summary of Safety Findings

| Safety Parameter           | Observation                           |
|----------------------------|---------------------------------------|
| Serious Adverse Events     | None reported.[2]                     |
| Severe Adverse Events      | None reported.[2]                     |
| Most Common Adverse Events | Mild and resolved spontaneously.[2]   |
| Overall Conclusion         | Generally safe and well-tolerated.[2] |

#### **Pharmacokinetics**

The pharmacokinetic analysis of **Tbaj-587** revealed several key characteristics that will inform future clinical development.

Table 2: Summary of Pharmacokinetic Parameters



| Pharmacokinetic Parameter | Finding                                                                                                                            |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Terminal Half-Life        | Approximately 16 weeks.[2]                                                                                                         |
| Food Effect               | Administration with a high-fat, high-calorie meal resulted in a 2- to 3-fold increase in exposure compared to the fasted state.[2] |
| Metabolites               | Population PK models were developed for Tbaj-<br>587 and its metabolites M2 and M3.[2]                                             |

# **Preclinical Data Synopsis**

Preclinical investigations into **Tbaj-587** have consistently demonstrated its potential as a potent anti-tuberculosis agent.

## In Vitro and In Vivo Efficacy

- Potency: Tbaj-587 has shown greater in vitro potency than bedaquiline, including against some resistant strains.[11]
- Animal Models: In mouse models of tuberculosis, **Tbaj-587** demonstrated greater efficacy than bedaquiline, both as a monotherapy and in combination with other anti-TB drugs.[11] It also showed a reduction in the emergence of resistance.[11]

### **Conclusion and Future Directions**

The successful completion of the Phase 1 clinical trial of **Tbaj-587** marks a significant milestone in the development of new and improved treatments for tuberculosis. The favorable safety and pharmacokinetic profile observed in this study, coupled with promising preclinical data, strongly supports its advancement into later-stage clinical development. The long half-life and the effect of food on absorption are important considerations for the design of future clinical trials and dosing regimens. Further studies will be crucial to evaluate the efficacy of **Tbaj-587** in patients with tuberculosis and to determine its optimal role in combination therapy. The ongoing collaboration through the ERA4TB platform will be instrumental in accelerating the development of this promising new drug candidate.[2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tballiance.org [tballiance.org]
- 2. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 3. TBAJ-587, Diarylquinoline | Working Group for New TB Drugs [newtbdrugs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. tballiance.org [tballiance.org]
- 6. TB Alliance Announces First Patient Dosed with TBAJ-587 in Phase 1 Study ERA4TB [era4tb.org]
- 7. tballiance.org [tballiance.org]
- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/54986 [onderzoekmetmensen.nl]
- 9. TBAJ-587-CL-001, Phase 1, Partially Blinded, Placebo-Controlled, Randomized, Combined Single Ascending Dose with Food Effect Cohort Trial (Part 1) and Multiple Ascending Dose Trial (Part 2) to Evaluate the Safety, Tolerability, and Pharmacokinetics of TBAJ-587 in Healthy Adult Participants. | Research with human participants [onderzoekmetmensen.nl]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Comparative Efficacy of the Novel Diarylquinoline TBAJ-587 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phase 1 Clinical Trial of Tbaj-587: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611182#tbaj-587-phase-1-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com